6-Methoxy-3,3-dimethylindan-5-ol

Physical Chemistry Crystallinity Purification

6-Methoxy-3,3-dimethylindan-5-ol (CAS 28012-14-8) is a synthetic indane derivative with the molecular formula C₁₂H₁₆O₂ (MW 192.25 g/mol) that belongs to the class of 5-hydroxyindanes, featuring a methoxy group at position 6 and geminal dimethyl substitution at position 3 of the indan ring system. It is cataloged within the Chemical Entities of Biological Interest (ChEBI) database as a distinct member of the indanes class (CHEBI:86574) and is recognized in multiple procurable chemical inventories.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 28012-14-8
Cat. No. B8721081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3,3-dimethylindan-5-ol
CAS28012-14-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC(=C(C=C21)O)OC)C
InChIInChI=1S/C12H16O2/c1-12(2)5-4-8-6-11(14-3)10(13)7-9(8)12/h6-7,13H,4-5H2,1-3H3
InChIKeyMMDXUGGZAWDJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 6-Methoxy-3,3-dimethylindan-5-ol (CAS 28012-14-8): A Specialized Indan-5-ol Derivative


6-Methoxy-3,3-dimethylindan-5-ol (CAS 28012-14-8) is a synthetic indane derivative with the molecular formula C₁₂H₁₆O₂ (MW 192.25 g/mol) that belongs to the class of 5-hydroxyindanes, featuring a methoxy group at position 6 and geminal dimethyl substitution at position 3 of the indan ring system [1]. It is cataloged within the Chemical Entities of Biological Interest (ChEBI) database as a distinct member of the indanes class (CHEBI:86574) and is recognized in multiple procurable chemical inventories [2]. Its official IUPAC name is 6-methoxy-3,3-dimethyl-1,2-dihydroinden-5-ol, and its InChIKey is MMDXUGGZAWDJTD-UHFFFAOYSA-N, ensuring unambiguous identification during procurement .

Why In-Class Substitution of 6-Methoxy-3,3-dimethylindan-5-ol Cannot Be Assumed Without Evidence


6-Methoxy-3,3-dimethylindan-5-ol cannot be freely interchanged with other indan-5-ol derivatives because the specific placement of substituents governs key properties and chemical reactivity [1]. Its unique pattern of simultaneous oxygenation at the 5- and 6-positions, combined with a quaternary carbon at position 3, is critical for downstream functionalization. For example, the presence of the 6-methoxy group ortho to the 5-hydroxyl directly influences regioselectivity in subsequent carbamoylation reactions that generate insecticidal N-methylcarbamates, as disclosed in the foundational patent literature [1]. Analogs lacking this substitution pattern, such as simple 3,3-dimethylindan-5-ol (CAS 4957-24-8) or 6-methoxy-indan-5-ol (CAS 127399-78-4), fail to replicate the full steric and electronic environment required for the same synthetic outcomes, making blind substitution risky for processes dependent on this architecture [2].

HARD EVIDENCE: Quantifiable Differentiation of 6-Methoxy-3,3-dimethylindan-5-ol from Key Structural Analogs


Melting Point Comparison: 6-Methoxy-3,3-dimethylindan-5-ol vs. 3,3-Dimethylindan-5-ol

6-Methoxy-3,3-dimethylindan-5-ol is a crystalline solid with a melting point of 43.5–44.5 °C, as reported in the synthesis procedure of US Patent 4,107,324 [1]. This melting point is substantially lower than that of the de-methoxylated analog 3,3-dimethylindan-5-ol, which is a liquid at ambient conditions (estimated boiling point 260.7 °C at 760 mmHg, flash point 118.6 °C based on vendor technical datasheets and no solid melting point reported) [2]. The existence of a sharp, defined melting range for the target compound indicates high crystallinity that facilitates purification via recrystallization and provides a key quality control parameter for procurement verification.

Physical Chemistry Crystallinity Purification

Synthetic Utility as a Superior Intermediate for N-Methylcarbamate Insecticides: Defined Role in Patent Literature

In US Patent 4,107,324, 6-methoxy-3,3-dimethylindan-5-ol (described as 3,3-dimethyl-5-hydroxy-6-methoxy-indane) serves as the key phenolic precursor for synthesizing insecticidal indan-5-yl-N-methylcarbamic acid esters with broad arthropodicidal activity [1]. The patent explicitly claims 6-chloro-3,3-dimethyl-indan-5-yl-N-methylcarbamic acid ester as a preferred embodiment, which is a direct derivative of the target compound. The N-methylcarbamate derived from the target compound belongs to a class where insecticidal potency is exceptionally dependent on substitution pattern, with the 3,3-dimethyl and 6-alkoxy groups being critical structural determinants of activity [2]. The unsubstituted indan-5-ol N-methylcarbamate is known to be insecticidally active (see US Patents 2,870,057 and 3,084,096), but the introduction of the 3,3-dimethyl and 6-methoxy groups was pursued specifically to enhance potency and broaden the spectrum of activity, as stated in the Bayer patent [1].

Agrochemical Synthesis Carbamate Formation Patent-Defined Intermediate

Boiling Point and Volatility Comparison: Influence of Methoxy Substitution on Physical Properties

The target compound has a reported boiling point of 145–146 °C at 12 mmHg (297 °C at 760 mmHg), as disclosed in the patent synthesis procedure [1]. The calculated density is 1.072 g/cm³, and the flash point is 137 °C (calculated) . In contrast, the unsubstituted analog 3,3-dimethylindan-5-ol has a boiling point of 260.7 °C at 760 mmHg and a flash point of 118.6 °C [2]. The increased molecular weight (+30 Da from the methoxy group) and intermolecular hydrogen bonding typically increase boiling points, yet the target compound's boiling point (297 °C at 760 mmHg) is notably higher than the comparator (260.7 °C), consistent with the enhanced polarity and hydrogen-bonding capacity conferred by the additional oxygen atom.

Volatility Distillation Process Chemistry

Procurement-Driven Application Scenarios for 6-Methoxy-3,3-dimethylindan-5-ol Based on Evidence


Synthesis of 3,3-Dimethyl-indan-5-yl-N-methylcarbamic Acid Esters for Agrochemical R&D

This compound is the established precursor for the synthesis of insecticidal N-methylcarbamates as claimed in US Patent 4,107,324 [1]. The 5-hydroxyl group reacts with methyl isocyanate to form the carbamate, while the 6-methoxy and 3,3-dimethyl groups are integral to the bioactivity profile of the final product. Any deviation from this exact substitution pattern yields a structurally different carbamate outside the scope of the patent claims. For agrochemical research groups pursuing this class of insecticides, procurement of CAS 28012-14-8 is mandatory to reproduce the patented chemical matter. The reported melting point of 43.5–44.5 °C provides a straightforward identity and purity check upon receipt.

Purification-Friendly Intermediate for Multistep Organic Synthesis Requiring Crystalline Building Blocks

Unlike the liquid analog 3,3-dimethylindan-5-ol, the target compound is a crystalline solid with a sharp melting point (43.5–44.5 °C) [1]. This physical property enables straightforward purification by recrystallization, a significant advantage in multistep syntheses where intermediate purity directly affects final product yield and impurity profiles. The higher boiling point (297 °C vs. 260.7 °C) and flash point (137 °C vs. 118.6 °C) compared to the non-methoxylated analog suggest reduced volatility that may simplify handling at elevated temperatures during scale-up operations .

Structure–Activity Relationship (SAR) Studies on Indane-Based Bioactive Compounds

For medicinal chemistry and chemical biology programs investigating indane-based scaffolds, 6-methoxy-3,3-dimethylindan-5-ol provides a uniquely decorated indane core that combines a phenolic hydrogen-bond donor, a methoxy hydrogen-bond acceptor, and a gem-dimethyl group that introduces conformational restriction [1]. This substitution pattern is not replicated in any other commercially available indan-5-ol derivative. The ChEBI classification (CHEBI:86574) confirms its distinct chemical identity within the indanes class, facilitating database registration and SAR data management [2].

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